molecular formula C15H17ClN2O B6273498 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride CAS No. 2703781-16-0

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride

Cat. No. B6273498
CAS RN: 2703781-16-0
M. Wt: 276.8
InChI Key:
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Description

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride (2-BAPA-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is an inhibitor of MAO. It binds to the active site of MAO, which prevents the enzyme from catalyzing the oxidation of neurotransmitters. This inhibition of MAO results in an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has been studied for its biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. It has also been found to have a protective effect against oxidative stress, and it has been shown to reduce inflammation.

Advantages and Limitations for Lab Experiments

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a potent inhibitor of MAO, which makes it a useful tool for studying the effects of MAO inhibitors on the metabolism of neurotransmitters. However, there are some limitations to the use of 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride in laboratory experiments. It is a relatively new compound, and there is still much that is unknown about its effects and mechanisms of action. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.

Future Directions

There are several potential future directions for the use of 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride in scientific research. One potential direction is to use it to study the effects of MAO inhibitors on behavior and cognition. Additionally, it could be used to study the effects of MAO inhibitors on the metabolism of other neurotransmitters, such as glutamate and gamma-aminobutyric acid (GABA). Other potential directions include studying its effects on inflammation, oxidative stress, and neurodegenerative diseases. Finally, it could be used to develop novel MAO inhibitors for use in clinical trials.

Synthesis Methods

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is synthesized from 1,1'-biphenyl-4-carboxylic acid and N-methylacetamide. The synthesis method involves the reaction of 1,1'-biphenyl-4-carboxylic acid with N-methylacetamide in the presence of anhydrous potassium carbonate, at a temperature of 110°C. The reaction is then neutralized with hydrochloric acid, and the resulting product is 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride.

Scientific Research Applications

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study its activity and inhibition. It has also been used as a model compound to study the interactions between drugs and MAO. Additionally, 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has been used to study the effects of MAO inhibitors on the metabolism of neurotransmitters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride involves the reaction of 1,1'-biphenyl-4-carbaldehyde with methylamine to form 1,1'-biphenyl-4-carbaldehyde methylamine adduct, which is then reacted with ethyl chloroacetate to form 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetophenone. The final step involves the reaction of 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetophenone with ammonium chloride and hydrochloric acid to form 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride.", "Starting Materials": [ "1,1'-biphenyl-4-carbaldehyde", "methylamine", "ethyl chloroacetate", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "1. Reaction of 1,1'-biphenyl-4-carbaldehyde with methylamine to form 1,1'-biphenyl-4-carbaldehyde methylamine adduct", "2. Reaction of 1,1'-biphenyl-4-carbaldehyde methylamine adduct with ethyl chloroacetate to form 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetophenone", "3. Reaction of 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetophenone with ammonium chloride and hydrochloric acid to form 2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride" ] }

CAS RN

2703781-16-0

Product Name

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride

Molecular Formula

C15H17ClN2O

Molecular Weight

276.8

Purity

91

Origin of Product

United States

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